Perchloric acid;ZINC;hydrate
Description
Significance in Contemporary Chemical Synthesis Methodologies
Zinc perchlorate (B79767) hexahydrate has emerged as a highly efficient and versatile catalyst in a multitude of organic transformations. Its catalytic prowess is particularly evident in reactions that benefit from mild, solvent-free conditions, aligning with the principles of green chemistry. multichemexports.comtandfonline.com
Key applications in chemical synthesis include:
Epoxide Ring-Opening Reactions: It serves as a potent catalyst for the ring-opening of epoxides by various nucleophiles, including amines and thiols. researchgate.netorganic-chemistry.orgresearchgate.net This methodology is crucial for the synthesis of β-amino alcohols and β-hydroxy sulfides, which are important intermediates in the pharmaceutical industry. multichemexports.comorganic-chemistry.org The reactions often proceed with high yields, excellent chemo-, regio-, and stereoselectivity under solvent-free conditions at room temperature. organic-chemistry.orgacs.orgnih.gov
Acylation and Esterification: The compound effectively catalyzes the acylation of alcohols, phenols, and amines, including those that are sterically hindered or electron-deficient. chemicalbook.comfishersci.dksigmaaldrich.com It also facilitates the esterification of carboxylic acids. chemicalbook.comresearchgate.net
Condensation Reactions: Zinc perchlorate hexahydrate is an effective catalyst for the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, offering high yields and short reaction times under solvent-free conditions. multichemexports.comtandfonline.com
Conjugate Additions: It has been successfully employed as a catalyst for the conjugate addition of thiols to α,β-unsaturated ketones. chemicalbook.comfishersci.dk
The catalytic activity of zinc perchlorate hexahydrate is often superior to that of other metal perchlorates and zinc salts. researchgate.netacs.orgnih.gov This efficiency is attributed to the nature of the perchlorate counteranion, which modulates the catalytic property of the zinc(II) ion. acs.orgnih.govacs.org
Scope of Academic Inquiry into Zinc(II) Perchlorate Hexahydrate Systems
The academic interest in zinc(II) perchlorate hexahydrate extends beyond its catalytic applications and into fundamental aspects of coordination chemistry and materials science. ontosight.ai Researchers are actively exploring its role in the formation of novel coordination complexes and metal-organic frameworks (MOFs). bohrium.com
Areas of academic investigation include:
Coordination Chemistry: The zinc(II) ion in the hexahydrate complex readily coordinates with a variety of organic ligands, leading to the formation of new complex structures. bohrium.com Studies have investigated its interaction with ligands such as pyrazoles and tetraazacycloalkanes. bohrium.comacs.org These studies provide insights into the coordination behavior of the zinc ion and the influence of the perchlorate anion.
Structural Analysis: X-ray crystallography is a key technique used to determine the precise three-dimensional structures of zinc perchlorate hexahydrate and its derivatives. bohrium.comacs.org These structural studies are crucial for understanding the relationship between the molecular architecture and the observed chemical properties.
Spectroscopic and Thermal Analysis: Techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and thermal analysis are employed to characterize the compound and its complexes. researchgate.nettubitak.gov.tr These methods provide valuable information about the bonding, structure, and stability of these systems.
Materials Science: Zinc perchlorate hexahydrate serves as a precursor in the synthesis of various materials. ontosight.ai For instance, it has been used in the preparation of highly fluorescent zinc selenide (B1212193) (ZnSe) quantum dots. sigmaaldrich.com It is also utilized in the development of electrolyte solutions for electrochemical applications, including batteries. sigmaaldrich.comchemimpex.com
Historical Context of Zinc(II) Perchlorate Research Trajectories
The study of zinc perchlorate has evolved significantly since its initial synthesis. Early research likely focused on the fundamental properties and preparation of the compound, which can be synthesized by reacting zinc oxide or zinc carbonate with perchloric acid. sciencemadness.orgwikipedia.org The first synthesis of zinc perchlorate is noted to have occurred in the early 20th century during experiments with perchloric acid. ontosight.ai
The trajectory of research has since shifted towards harnessing its reactive properties. A significant portion of the contemporary research on zinc(II) perchlorate hexahydrate has been centered on its catalytic applications in organic synthesis. This focus is driven by the demand for efficient, selective, and environmentally benign synthetic methods.
The discovery of its effectiveness as a catalyst in various organic reactions, particularly in the last few decades, has led to a surge in publications detailing its use. For example, a notable study in 2007 highlighted its high efficiency in the ring-opening of epoxides with amines. organic-chemistry.orgacs.orgnih.gov This and similar research have solidified the position of zinc(II) perchlorate hexahydrate as a key reagent in the modern organic chemist's toolkit. The ongoing exploration of its catalytic potential and its role in materials science suggests that the research trajectory will continue to expand into new and innovative areas. dataintelo.com
Structure
2D Structure
Properties
CAS No. |
10025-64-6 |
|---|---|
Molecular Formula |
ClH3O5Zn |
Molecular Weight |
183.9 g/mol |
IUPAC Name |
perchloric acid;zinc;hydrate |
InChI |
InChI=1S/ClHO4.H2O.Zn/c2-1(3,4)5;;/h(H,2,3,4,5);1H2; |
InChI Key |
GEGVEEATDNJZSW-UHFFFAOYSA-N |
Canonical SMILES |
O.OCl(=O)(=O)=O.[Zn] |
Other CAS No. |
10025-64-6 |
physical_description |
Deliquescent solid; [Merck Index] White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] |
Pictograms |
Oxidizer; Corrosive |
Synonyms |
zinc(II) perchlorate hexahydrate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Roles of Zinc Perchlorate Hexahydrate
Established Synthetic Pathways for Zinc(II) Perchlorate (B79767) Compounds
The synthesis of zinc(II) perchlorate compounds is primarily achieved through straightforward and well-documented dissolution methods.
Dissolution-Based Preparation Routes
The most common method for preparing zinc perchlorate involves the reaction of a zinc-based precursor with perchloric acid. sciencemadness.orgwikipedia.org This acid-base reaction typically utilizes either zinc oxide (ZnO) or zinc carbonate (ZnCO₃) as the zinc source. The dissolution of these compounds in aqueous perchloric acid (HClO₄) leads to the formation of zinc perchlorate and water, or water and carbon dioxide in the case of the carbonate. wikipedia.org
The general reactions are as follows:
ZnO + 2 HClO₄ → Zn(ClO₄)₂ + H₂O wikipedia.org
ZnCO₃ + 2 HClO₄ → Zn(ClO₄)₂ + H₂O + CO₂ wikipedia.org
Following the dissolution and neutralization, the hexahydrate form, Zn(ClO₄)₂·6H₂O, is obtained by gently heating the resulting solution to concentrate it, followed by recrystallization from water. sciencemadness.org It is a white, crystalline solid that is highly soluble in water. multichemexports.com
Role as a Precursor in Advanced Materials Fabrication
Zinc perchlorate hexahydrate serves as a critical starting material, or precursor, in the synthesis of various advanced functional materials, owing to its good solubility and ability to provide zinc ions (Zn²⁺) in a controlled manner. chemimpex.comgfschemicals.com
Synthesis of Zinc Oxide Nanoparticles
Zinc perchlorate is identified as a potential precursor for the synthesis of zinc oxide (ZnO) nanoparticles, materials valued in electronics and photonics for their unique optical and semiconductor properties. chemimpex.commdpi.com While various zinc salts like zinc nitrate (B79036), zinc chloride, and zinc acetate (B1210297) are commonly used, zinc perchlorate offers another route for ZnO nanoparticle fabrication. mdpi.comnih.gov The synthesis method often involves a chemical precipitation or sol-gel process where the zinc perchlorate precursor is reacted with a precipitating agent in a controlled environment to yield ZnO nanostructures. nih.gov The choice of precursor can influence the morphology, size, and properties of the resulting nanoparticles. nih.gov
Development of Metal-Organic Frameworks (MOFs) for Gas Applications
In the field of porous materials, zinc perchlorate hexahydrate has proven to be an effective precursor for the rapid, green synthesis of Metal-Organic Frameworks (MOFs). psi.ch Specifically, it has been used in the room-temperature aqueous synthesis of Zn-MOF-74 (also known as CPO-27-Zn), a state-of-the-art material used for applications like gas storage and separation. psi.chunimore.it
Research comparing different zinc precursors found that using zinc perchlorate significantly accelerates the synthesis of Zn-MOF-74. psi.chacs.org A combination of in situ infrared spectroscopy and high-energy X-ray diffraction revealed that the non-coordinating nature of the perchlorate anion leads to a five-fold acceleration in the MOF formation compared to using zinc acetate. unimore.itacs.org This allows for the rapid production of high-quality, crystalline MOFs at ambient temperatures, which is advantageous for sustainable and industrial-scale manufacturing. psi.ch
| Precursor | Key Advantage | Synthesis Time | Reference |
|---|---|---|---|
| Zinc Perchlorate | 5-fold acceleration of synthesis process | Fast (2-10 minutes) | psi.chacs.org |
| Zinc Acetate | Commonly used precursor | Slower than with zinc perchlorate | psi.chacs.org |
Precursor for Quantum Dot Synthesis
Zinc perchlorate hexahydrate is a key precursor in the aqueous synthesis of highly fluorescent semiconductor nanocrystals, specifically zinc selenide (B1212193) (ZnSe) and zinc selenide sulfide (B99878) (ZnSe(S)) quantum dots (QDs). rsc.orgrsc.orgsigmaaldrich.com These QDs are of significant interest for applications in bio-imaging and sensing due to their excellent optical properties. rsc.org
In a typical synthesis, zinc perchlorate hexahydrate serves as the zinc source, which is reacted with a selenium source like sodium hydrogen selenide (NaHSe) in the presence of a stabilizer such as mercaptopropionic acid. rsc.orgrsc.org This method produces water-soluble ZnSe QDs. Further treatment, such as UV irradiation in the presence of thiol compounds, can lead to the formation of ZnSe(S)-alloyed QDs with significantly enhanced quantum yields (up to 44.0%). rsc.orgresearchgate.net
| Quantum Dot Type | Precursors Used | Key Finding | Reference |
|---|---|---|---|
| ZnSe QDs | Zinc perchlorate hexahydrate, Sodium hydrogen selenide, Mercaptopropionic acid | Successful synthesis of water-soluble quantum dots. | rsc.orgrsc.org |
| ZnSe(S) QDs | ZnSe QDs (from zinc perchlorate), Thiol compounds (e.g., mercaptosuccinic acid), UV irradiation | Photo-assisted synthesis enhances quantum yield significantly. | rsc.orgresearchgate.net |
Utility in General Preparative Chemical Research
Beyond materials science, zinc perchlorate hexahydrate is a valuable and efficient catalyst in various organic synthesis reactions. multichemexports.comtandfonline.comsigmaaldrich.com Its catalytic activity is often attributed to its nature as a Lewis acid.
Key applications include:
Biginelli Reaction : It serves as a highly effective catalyst for the one-pot, solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones, offering high yields and short reaction times. multichemexports.comtandfonline.com
Epoxide Ring-Opening : Zinc perchlorate hexahydrate efficiently catalyzes the opening of epoxide rings by both amines and thiols under solvent-free conditions. organic-chemistry.orgresearchgate.netresearchgate.net This reaction is crucial for producing 2-amino alcohols and 2-hydroxysulfides, which are important intermediates in the synthesis of pharmaceuticals like propranolol (B1214883) and diltiazem. multichemexports.comorganic-chemistry.orgresearchgate.net The catalyst demonstrates excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org
Acylation Reactions : It is also used as a catalyst for the acylation of substrates that are typically challenging, such as electron-deficient phenols and sterically hindered alcohols and amines. multichemexports.comsigmaaldrich.com
| Reaction Type | Substrates | Key Advantages | Reference |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, urea (B33335)/thiourea | High yields, short reaction time, solvent-free. | multichemexports.comtandfonline.com |
| Epoxide Ring-Opening | Epoxides, amines, thiols | High efficiency, excellent selectivity, solvent-free. | organic-chemistry.orgresearchgate.net |
| Acylation | Electron-deficient phenols, hindered alcohols/amines | Effective for challenging substrates. | multichemexports.comsigmaaldrich.com |
Coordination Chemistry of Zinc Perchlorate Hexahydrate
Fundamental Aspects of Zinc(II) Ion Hydration in Perchlorate (B79767) Solutions
In aqueous solutions, the zinc(II) ion is surrounded by water molecules, forming a hydration shell. The study of this hydration process is crucial for understanding the behavior of the zinc ion in biological and chemical systems.
Thermodynamic Stability of Hexaaquazinc(II) Ion
The hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, is the predominant species in aqueous zinc perchlorate solutions. Raman spectroscopic studies have shown that this complex is thermodynamically stable over a wide range of concentrations and temperatures. nih.gov The characteristic vibrational modes of the [Zn(H₂O)₆]²⁺ ion have been identified, confirming its stability in perchlorate solutions. nih.gov
Theoretical calculations have been employed to further investigate the stability of the hexaaquazinc(II) ion. While some computational methods initially suggested that a four-coordinated species might be more favorable, more advanced calculations that include van der Waals interactions have confirmed that the hexaaquo-zinc complex is indeed more stable than the tetraaquo- and pentaaquo-zinc complexes. researchgate.net The inclusion of these interactions is critical for accurately modeling the behavior of the hydrated zinc ion. researchgate.net
Investigation of Higher-Order Hydration Shells and Clusters
Beyond the first hydration shell, there is evidence for the existence of a second hydration sphere around the zinc(II) ion. This second shell is composed of water molecules that are hydrogen-bonded to the water molecules of the first shell. nih.gov The strong polarizing effect of the Zn(II) ion strengthens these hydrogen bonds. nih.gov
Experimental techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Diffraction (XRD) have provided insights into the structure of these higher-order hydration shells. mdpi.com These studies suggest the presence of a second shell containing approximately 11 to 12 water molecules at a distance of about 4.0 to 4.4 Å from the zinc ion. mdpi.com Ab initio molecular dynamics simulations support these findings, indicating a second hydration shell composed of 13 to 15 water molecules at a similar distance. mdpi.com The existence of these structured outer shells highlights the extensive influence of the zinc ion on the surrounding water molecules.
Theoretical Calculations of Hydration Enthalpies
Theoretical calculations have been instrumental in determining the hydration enthalpies of the zinc(II) ion. These calculations provide a quantitative measure of the energy released when a gaseous zinc ion is hydrated. The theoretical binding enthalpy for the formation of the [Zn(H₂O)₆]²⁺ complex accounts for a significant portion of the total experimental single-ion hydration enthalpy of Zn(II). nih.gov
Furthermore, theoretical models that include both the first and second hydration shells, such as the [Zn(H₂O)₁₈]²⁺ cluster, yield binding enthalpies that are very close to the experimental values. nih.gov These calculations underscore the importance of considering the complete hydration environment to accurately describe the thermodynamics of zinc ion hydration. Different levels of theory can sometimes lead to different predictions for the ground-state conformation of hydrated zinc complexes, but methods like MP2(full) have shown good agreement with experimental data. acs.org
Complexation with Organic Ligands
The weakly coordinating nature of the perchlorate ion makes zinc perchlorate hexahydrate an excellent starting material for the synthesis of coordination complexes with a variety of organic ligands.
Formation of Coordination Compounds with Nitrogen-Donor Ligands (e.g., Amines, Macrocycles)
Zinc(II) readily forms stable complexes with nitrogen-donor ligands. These ligands can range from simple amines to complex macrocyclic structures. The resulting complexes exhibit a variety of coordination geometries, with tetrahedral and octahedral being common. researchgate.netcnr.it
Macrocyclic ligands, which are large cyclic molecules with multiple donor atoms, are particularly adept at forming stable complexes with zinc(II). The stability of these complexes is often enhanced by the "macrocyclic effect," which is an entropic and enthalpic advantage of using a pre-organized cyclic ligand compared to analogous non-cyclic ligands. fiveable.me Examples of such complexes include those formed with tetra-aza macrocycles and their derivatives. asianpubs.orgstir.ac.uk The crystal structures of several of these complexes have been determined, revealing mononuclear endomacrocyclic structures where the zinc ion is coordinated to the nitrogen atoms of the macrocycle in a distorted octahedral environment. researchgate.net
The interaction of zinc(II) with nitrogen-donor ligands is not only of fundamental chemical interest but also has relevance in biological chemistry, as zinc is an essential element in many enzymes where it is coordinated to nitrogen atoms of amino acid residues. cnr.itnih.gov
| Ligand Type | Example Ligand | Resulting Complex Type | Reference |
| Amine | Ethylenediamine | [Zn(en)₂(H₂O)₂]²⁺ | uwimona.edu.jm |
| Macrocycle | Cyclam | [Zn(cyclam)]²⁺ | fiveable.me |
| Schiff Base | L¹ (from 2,6-diacetylpyridine (B75352) and propane-1,3-diamine) | [ZnL¹Cl]⁺ | asianpubs.org |
| Pyrazole-based | 1,4-bis-(N,N-di-(1H-pyrazolyl-1-methyl)amine)benzene | [L¹Zn₂Cl₄] | researchgate.net |
| Imidazole-based | 2,2'-biimidazole | Zn₂(C₆H₆N₄)₅₄·3H₂O | acs.org |
Ternary Complex Formation
Ternary complexes are formed when a central metal ion is coordinated to two different ligands. In the context of zinc perchlorate, this often involves the formation of a primary complex with one ligand, followed by the coordination of a second, different ligand. The formation of these mixed-ligand complexes can be studied in solution, and their stability constants can be determined. primescholars.com
Studies have shown that the formation of ternary zinc(II) complexes is influenced by factors such as the nature of the ligands and the charge of the resulting complex. chemijournal.com For instance, the stability of ternary complexes involving a primary ligand like 2,6-pyridinedicarboxylic acid and various secondary ligands has been investigated. chemijournal.com The stability of these ternary complexes is often compared to that of the corresponding binary complexes. In many cases, the formation of the ternary complex is less favored than the formation of the binary complexes due to statistical reasons and electronic repulsion. primescholars.comchemijournal.com However, in some systems, intramolecular interligand interactions can lead to enhanced stability of the ternary complex. chemijournal.com
| Primary Ligand | Secondary Ligand | Stability Trend | Reference |
| 2,2'-bipyridyl | Ethylenediamine | Log K = 5.68 | acs.org |
| 2,2'-bipyridyl | Glycinate | Log K = 4.93 | acs.org |
| 2,2'-bipyridyl | Pyrocatecholate | Log K = 6.96 | acs.org |
| 2,6-Pyridinedicarboxylic acid | Oxalic acid | ΔlogK is negative | chemijournal.com |
| 2,6-Pyridinedicarboxylic acid | Phenylalanine | ΔlogK is less negative | chemijournal.com |
Structural Elucidation of Zinc(II) Coordination Complexes
X-ray crystallography has been instrumental in determining the precise three-dimensional structures of numerous zinc(II) coordination complexes derived from zinc perchlorate. These studies reveal a range of coordination numbers and geometries, largely influenced by the steric and electronic properties of the coordinating ligands.
A common coordination geometry for zinc(II) is octahedral. For instance, in the complex hexakis(isoquinoline N-oxide-κO)zinc(II) bis(perchlorate), Zn(C₉H₇NO)₆₂, the central zinc ion is coordinated by six isoquinoline (B145761) N-oxide ligands through their oxygen atoms. iucr.org The resulting geometry is a slightly distorted octahedron, with the perchlorate ions acting as counter-ions and not directly bonding to the metal center. iucr.org Similarly, the reaction of zinc(II) perchlorate hexahydrate with nicotinamide (B372718) (Nia) yields the complex Zn(Nia)₂(H₂O)₄₂, where the zinc ion is also in a distorted octahedral environment. In this structure, two nicotinamide molecules and four water molecules are directly bonded to the zinc ion, with the nicotinamide ligands occupying trans positions. nih.gov Chiral bidentate Schiff base ligands can also form hexacoordinated zinc complexes, Zn(NN)₃₂, resulting in a distorted octahedral geometry around the central zinc ion. mdpi.com
However, zinc(II) is not restricted to octahedral coordination. A five-coordinate geometry is observed in the aqua(1,4,7,10-tetraazacyclododecane)zinc(II) bis(perchlorate) complex, Zn(C₈H₂₀N₄)(H₂O)₂. Here, the zinc(II) ion is bonded to the four nitrogen atoms of the cyclen macrocycle and one water molecule in the apical position, resulting in a slightly distorted square-pyramidal environment. nih.gov A distorted trigonal-bipyramidal coordination has also been reported for a complex with the tripod ligand tris(N-methylbenzimidazol-2-ylmethyl)amine (Mentb) and salicylate, having the composition Zn(Mentb)(salicylate). tandfonline.com
In these examples, the perchlorate anion typically remains as a non-coordinating counter-ion, its primary role being to balance the charge of the cationic zinc complex. This weakly coordinating nature is a key feature of zinc perchlorate in synthetic coordination chemistry, as it facilitates the direct interaction between the zinc(II) center and the desired ligands.
| Complex | Coordination Number | Geometry | Key Structural Features | Reference |
| Zn(iQNO)₆₂ | 6 | Distorted Octahedral | Six isoquinoline N-oxide ligands coordinate to Zn(II) through oxygen; perchlorate is a non-coordinating counter-ion. | iucr.org |
| Zn(Nia)₂(H₂O)₄₂ | 6 | Distorted Octahedral | Two trans-nicotinamide ligands and four water molecules coordinate to Zn(II). | nih.gov |
| Zn(C₈H₂₀N₄)(H₂O)₂ | 5 | Distorted Square-Pyramidal | Four nitrogen atoms from the cyclen ligand and one apical water molecule coordinate to Zn(II). | nih.gov |
| Zn(Mentb)(salicylate) | 5 | Distorted Trigonal-Bipyramidal | The zinc ion is bonded to four nitrogen atoms from the tripod ligand and one oxygen atom from the salicylate. | tandfonline.com |
| Zn(NN)₃₂ (NN = Chiral Schiff Base) | 6 | Distorted Octahedral | Three bidentate Schiff base ligands coordinate through their nitrogen atoms. | mdpi.com |
Ionic Association Phenomena in Solution Systems
In solution, particularly in non-aqueous or mixed-solvent systems, ions are not always fully dissociated. Instead, they can form ion pairs, a phenomenon known as ionic association. Zinc perchlorate, as a 2:1 electrolyte, can associate with perchlorate anions to form the ion pair [Zn(ClO₄)]⁺. The extent of this association is quantified by the ionic association constant (Kₐ).
Conductometric Studies of Ionic Association Constants
Conductometry is a precise method for studying ionic association. It involves measuring the electrical conductivity of a solution as a function of the electrolyte concentration. By analyzing the deviation from the behavior expected for fully dissociated ions, one can calculate the association constant.
The ionic association of zinc(II) perchlorate has been investigated in methanol-ethylene glycol mixtures at various temperatures. researchgate.net The conductometric data from these studies were analyzed using the modified Fuoss and Edelson method to determine the association constant for the formation of the ion pair Zn²⁺ClO₄⁻ (denoted as K₁ₐ). researchgate.net
The results show that the ionic association constant is influenced by both the solvent composition and the temperature. Understanding these association phenomena is crucial for controlling reaction kinetics and mechanisms in solution, as the formation of ion pairs reduces the concentration of free, solvated metal ions, which are often the catalytically active species.
| Solvent Composition (wt% Methanol (B129727) in Ethylene Glycol) | Temperature (°C) | Ionic Association Constant (K₁ₐ / M⁻¹) | Reference |
| 100 | 5 | 203.2 | researchgate.net |
| 100 | 15 | 171.1 | researchgate.net |
| 100 | 25 | 145.4 | researchgate.net |
| 100 | 35 | 124.5 | researchgate.net |
| 100 | 45 | 107.5 | researchgate.net |
| 80 | 25 | 111.2 | researchgate.net |
| 60 | 25 | 85.3 | researchgate.net |
| 40 | 25 | 65.4 | researchgate.net |
| 20 | 25 | 49.3 | researchgate.net |
| 0 | 25 | 36.1 | researchgate.net |
Catalytic Applications of Zinc Perchlorate Hexahydrate in Organic Synthesis
Catalysis of Transesterification Reactions
Transesterification is a fundamental reaction in organic chemistry, involving the conversion of one ester into another by reaction with an alcohol. Zinc perchlorate (B79767) hexahydrate has proven to be a highly effective catalyst for this transformation, facilitating the reaction under relatively mild conditions. tubitak.gov.tr
Esterification of Malonic Esters
Zinc perchlorate hexahydrate is a highly efficient catalyst for the transesterification of malonic esters with various primary and secondary alcohols. tubitak.gov.trtubitak.gov.tr This method is advantageous as some carboxylic acids have poor solubility in organic solvents, making direct esterification difficult, whereas their corresponding esters are typically more soluble. tubitak.gov.tr The reaction accommodates a range of substituted malonic esters, including those with α-substituents. tubitak.gov.tr
Research has shown that treating methyl or ethyl malonic esters with different alcohols in the presence of a catalytic amount of zinc perchlorate hexahydrate leads to the corresponding new esters in good to high yields, typically ranging from 68% to 99%. tubitak.gov.trtubitak.gov.tr The process is also effective for producing mono-transesterification products in moderate to good yields (22%-42%). tubitak.gov.trtubitak.gov.tr Notably, the reaction proceeds without affecting other functional groups like cyano (CN) groups present in the malonic ester, demonstrating the catalyst's chemoselectivity. tubitak.gov.tr
The reaction is typically carried out by refluxing the malonic ester and the alcohol with a catalytic amount (e.g., 5 mol%) of Zn(ClO₄)₂·6H₂O, often using a Dean-Stark apparatus to remove the alcohol byproduct and drive the equilibrium forward. tubitak.gov.tr
Table 1: Zinc Perchlorate Hexahydrate Catalyzed Transesterification of Diethyl Malonate with Various Alcohols
| Alcohol | Product | Yield (%) |
| n-Butanol | Di-n-butyl malonate | 77 |
| Benzyl alcohol | Dibenzyl malonate | 95 |
| Cyclohexanol | Dicyclohexyl malonate | 85 |
Data sourced from studies on the transesterification of malonic esters. tubitak.gov.tr
General Esterification of Carboxylic Acids with Alcohols
Beyond malonic esters, zinc perchlorate hexahydrate efficiently catalyzes the direct esterification of carboxylic acids with alcohols. fishersci.casigmaaldrich.comsigmaaldrich.com This method is particularly valuable for reactions involving nearly equimolar amounts of the reactants and can be performed under solvent-free conditions. fishersci.casigmaaldrich.comsigmaaldrich.com The catalytic activity of zinc perchlorate in these reactions is generally superior to that of other zinc salts like zinc chloride, zinc bromide, or zinc acetate (B1210297), a trend that correlates with the acidity of the corresponding protic acids. researchgate.net
The scope of this catalytic system is broad, encompassing the acylation of sterically hindered alcohols and electron-deficient phenols, which are often challenging substrates. fishersci.casigmaaldrich.comsigmaaldrich.comresearchgate.netias.ac.in For instance, the acetylation of such compounds using acetic anhydride (B1165640) as the acylating agent proceeds in excellent yields at room temperature under solvent-free conditions. researchgate.netias.ac.in More demanding reactions, such as the acylation of highly electron-deficient and sterically hindered phenols like 2,4-dinitrophenol, may require heating to achieve high conversion. researchgate.netias.ac.in
The reaction is compatible with various acylating agents, including propionic, benzoic, and pivalic anhydrides, affording excellent yields with phenols and sterically hindered alcohols. researchgate.netias.ac.in
Table 2: Zinc Perchlorate Hexahydrate Catalyzed Acetylation of Various Alcohols and Phenols
| Substrate | Product | Yield (%) |
| 1-Octanol | 1-Octyl acetate | 98 |
| Menthol | Menthyl acetate | 99 |
| Phenol | Phenyl acetate | 99 |
| 4-Nitrophenol | 4-Nitrophenyl acetate | 99 |
Data reflects typical yields under optimized, solvent-free conditions at room temperature. researchgate.net
Epoxide Ring-Opening Catalysis
The ring-opening of epoxides by nucleophiles is a powerful method for the synthesis of 1,2-difunctionalized compounds. Zinc perchlorate hexahydrate serves as an exceptional Lewis acid catalyst for these reactions, activating the epoxide ring towards nucleophilic attack and enabling the synthesis of important building blocks like amino alcohols and hydroxysulfides. acs.orgresearchgate.netnih.gov
Aminolysis of Epoxides for Amino Alcohol Synthesis
Zinc perchlorate hexahydrate is a highly effective and selective catalyst for the ring-opening of epoxides with amines, yielding β-amino alcohols. acs.orgnih.govorganic-chemistry.org This transformation is often carried out under solvent-free conditions, providing high yields of the desired products. acs.orgnih.govresearchgate.net The catalyst's high efficiency allows for lower reaction temperatures and shorter reaction times compared to other methods. researchgate.net The catalytic activity of Zn(ClO₄)₂·6H₂O in this context surpasses that of other zinc salts and metal perchlorates, following an order that parallels the strength of their corresponding protic acids (HClO₄ > HBF₄ ≈ HOTf > HI > HBr > HCl). acs.orgnih.gov
This methodology has been successfully applied to the synthesis of pharmaceutically relevant molecules, demonstrating its practical utility. acs.orgnih.govorganic-chemistry.org
Table 3: Aminolysis of Styrene (B11656) Oxide with Various Amines Catalyzed by Zinc Perchlorate Hexahydrate
| Amine | Major Product | Yield (%) |
| Aniline | 2-Anilino-2-phenylethanol | 92 |
| Morpholine | 2-Morpholino-1-phenylethanol | 94 |
| Isopropylamine | 1-(Isopropylamino)-2-phenylethanol | 90 |
Reactions are typically performed under solvent-free conditions. Yields and regioselectivity vary with the amine used. acs.orgnih.gov
Thiolysis of Epoxides for Hydroxysulfide Synthesis
The reaction between epoxides and thiols, known as thiolysis, provides a direct route to β-hydroxysulfides, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net Zinc perchlorate hexahydrate has been identified as a superior catalyst for this transformation, enabling the efficient synthesis of these compounds under solvent-free conditions at room temperature. researchgate.net
The reaction is applicable to a wide range of epoxides, including those derived from cyclic and acyclic olefins, and various thiols. researchgate.net It proceeds with high yields and excellent chemoselectivity. For example, in the reaction with epichlorohydrin, nucleophilic attack occurs exclusively at the epoxide ring, with no competing substitution of the chlorine atom. researchgate.net This catalytic system has also been used for the efficient synthesis of a key intermediate for the drug diltiazem. researchgate.net
Regioselective and Stereoselective Aspects of Epoxide Ring Opening
The ring-opening of unsymmetrical epoxides can lead to two different constitutional isomers. The regioselectivity of the reaction is therefore a crucial aspect. In reactions catalyzed by zinc perchlorate hexahydrate, the outcome is influenced by both the electronic and steric properties of the epoxide and the nucleophile. acs.orgnih.gov
In the aminolysis of styrene oxide, a notable complementarity in regioselectivity is observed. acs.orgnih.govorganic-chemistry.org
Aromatic amines , such as aniline, predominantly attack the more substituted (benzylic) carbon of the epoxide ring. This is attributed to the electronic stabilization of the partial positive charge that develops at the benzylic position in the transition state.
Aliphatic amines , being stronger nucleophiles and more sterically demanding, preferentially attack the less sterically hindered terminal carbon atom of the epoxide ring. acs.orgnih.govorganic-chemistry.org
In the thiolysis of styrene oxide, the major product results from the nucleophilic attack of the thiol at the benzylic carbon. researchgate.net However, for other unsymmetrical non-styrenoid epoxides, the thiol tends to attack at the sterically less hindered carbon. researchgate.net
From a stereochemical perspective, the ring-opening of cyclic epoxides, such as cyclohexene (B86901) oxide, with thiols proceeds with high stereoselectivity to yield trans-2-hydroxysulfides, which is consistent with an Sₙ2-type mechanism involving backside attack by the nucleophile. researchgate.net This anti-addition is a general feature of epoxide ring-opening reactions under both basic and acidic conditions. libretexts.org
Acylation and Condensation Reactions
Zinc perchlorate hexahydrate has proven to be a powerful catalyst for promoting acylation and condensation reactions, demonstrating high efficacy even with challenging substrates.
Zinc perchlorate hexahydrate is a highly effective catalyst for the acylation of poorly nucleophilic substrates, such as electron-deficient phenols, sterically hindered alcohols, and both electron-deficient and sterically hindered amines. nih.govresearchgate.net This transformation is typically carried out using an anhydride as the acylating agent. The reactions proceed efficiently to give excellent yields of the corresponding acetylated products, often at room temperature and under solvent-free conditions. nih.gov
For particularly challenging substrates, such as the highly electron-deficient and sterically hindered 2,4-dinitrophenol, the reaction may require heating to 80 °C to achieve the desired product. nih.gov The catalyst's utility extends to various acylating agents, including propionic, iso-butyric, pivalic, and benzoic anhydrides. nih.gov
Research has indicated that the catalytic activity of different zinc compounds for acylation follows an order that correlates with the acidic strength of their corresponding protic acids: Zn(ClO₄)₂·6H₂O > ZnI₂ ~ ZnBr₂ > ZnCl₂ >> Zn(OAc)₂ > ZnCO₃. nih.gov The rate of the acylation reaction is also influenced by the steric and electronic properties of the anhydride used. nih.gov
Table 1: Zinc Perchlorate Hexahydrate Catalyzed Acylation of Various Substrates
| Substrate | Acylating Agent | Conditions | Yield (%) |
| Electron-Deficient Phenols | Acetic Anhydride | Room Temp, Solvent-Free | Excellent |
| Sterically Hindered Alcohols | Acetic Anhydride | Room Temp, Solvent-Free | Excellent |
| Electron-Deficient Amines | Acetic Anhydride | Room Temp, Solvent-Free | Excellent |
| 2,4-Dinitrophenol | Acetic Anhydride | 80 °C, Solvent-Free | Good |
| Phenols | Benzoic Anhydride | Not Specified | Excellent |
| Sterically Hindered Alcohols | Pivalic Anhydride | Not Specified | Excellent |
This table is a representation of findings reported in the literature. nih.gov
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a cornerstone method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govnih.gov These heterocyclic compounds are of significant interest due to their wide range of pharmacological activities. nih.gov
Zinc perchlorate hexahydrate has been identified as a highly effective catalyst for the Biginelli reaction, particularly under solvent-free conditions. nih.govnih.gov Using a catalytic amount of Zn(ClO₄)₂·6H₂O (typically around 2 mol%) allows for the synthesis of a diverse range of substituted DHPMs in high yields and purity with short reaction times. nih.govnih.gov For instance, the reaction of benzaldehyde, ethyl acetoacetate, and urea proceeds to 95% yield in just 15 minutes under neat conditions. nih.govnih.gov The efficiency of the catalyst is also demonstrated in reactions involving cyclic 1,3-dicarbonyl compounds like dimedone. nih.govnih.gov This method presents a significant improvement over classical Biginelli conditions, which often require longer reaction times and may produce lower yields. nih.gov
Table 2: Zinc Perchlorate Catalyzed Synthesis of Dihydropyrimidinones (DHPMs)
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Conditions | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-Free, 2 mol% cat. | 95 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Solvent-Free, 2 mol% cat. | 94 |
| 4-Methylbenzaldehyde | Ethyl Acetoacetate | Urea | Solvent-Free, 2 mol% cat. | 92 |
| Benzaldehyde | Methyl Acetoacetate | Urea | Solvent-Free, 2 mol% cat. | 93 |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Thiourea | Solvent-Free, 2 mol% cat. | 90 |
| Benzaldehyde | Dimedone | Urea | Solvent-Free, 2 mol% cat. | 92 |
This table is compiled from data presented in studies on the Biginelli reaction. nih.govnih.gov
Zinc(II) perchlorate is an exceptionally efficient catalyst for the protection of aldehydes as their corresponding 1,1-diacetates (acylals). This conversion is achieved by reacting an aldehyde with an anhydride, such as acetic anhydride, in the presence of a catalytic amount of Zn(ClO₄)₂·6H₂O. The reaction proceeds smoothly under solvent-free conditions at room temperature.
This methodology is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. A key advantage of this protocol is its compatibility with various other functional groups that might otherwise interfere with the catalyst, including ethers, esters, nitro, and cyano groups. The reaction demonstrates high chemoselectivity, exclusively converting aldehydes to 1,1-diacetates even in the presence of ketone functionalities. The generality of the method is further established by its success with other anhydrides like isobutyric, pivalic, and benzoic anhydrides to form the corresponding 1,1-dicarboxylates.
Table 3: Zinc(II) Perchlorate Catalyzed Formation of 1,1-Diacetates
| Aldehyde | Anhydride | Conditions | Product |
| Aromatic Aldehydes | Acetic Anhydride | Room Temp, Solvent-Free | 1,1-Diacetate |
| Heteroaromatic Aldehydes | Acetic Anhydride | Room Temp, Solvent-Free | 1,1-Diacetate |
| Aliphatic Aldehydes | Acetic Anhydride | Acetic Anhydride | 1,1-Diacetate |
| Aldehydes | Isobutyric Anhydride | Room Temp, Solvent-Free | 1,1-Diisobutyrate |
| Aldehydes | Benzoic Anhydride | Room Temp, Solvent-Free | 1,1-Dibenzoate |
This table summarizes the scope of the reaction as described in the literature.
Mechanistic Insights into Zinc(II) Perchlorate Catalysis
Role of Zinc(II) as a Lewis Acid Activator
The catalytic prowess of zinc(II) perchlorate in a multitude of organic transformations is primarily due to the function of the zinc(II) ion as a robust Lewis acid. A Lewis acid is defined as a chemical species that can accept a pair of electrons. The Zn(II) ion, possessing vacant orbitals, readily interacts with electron-rich atoms like oxygen and nitrogen found in organic substrates. This coordination between the zinc ion and the substrate activates the substrate, rendering it more susceptible to a subsequent nucleophilic attack.
For instance, in reactions involving carbonyl compounds, the zinc(II) ion coordinates to the carbonyl oxygen atom. This coordination leads to a polarization of the carbon-oxygen double bond, which in turn increases the electrophilic character of the carbonyl carbon. As a result, the activation energy for a nucleophile to attack the carbonyl carbon is significantly lowered, leading to an accelerated reaction rate. The perchlorate anion (ClO₄⁻) plays a crucial role in this process due to its weakly coordinating nature. It does not form a strong bond with the zinc center, thereby preserving the high Lewis acidity of the metal ion and enabling it to effectively activate the substrate.
Proposed Metal-Coordinated Transition States
The mechanism of catalysis by zinc(II) perchlorate frequently involves the formation of a metal-coordinated transition state. In such a transition state, the zinc(II) ion is simultaneously coordinated to both the substrate and the attacking nucleophile. This brings the reactants into close proximity and orients them in a manner that is favorable for the reaction to proceed.
To illustrate, in a Michael addition reaction catalyzed by zinc perchlorate, the zinc(II) ion coordinates to the carbonyl group of the α,β-unsaturated carbonyl compound, which acts as the Michael acceptor. This activation facilitates the attack of the nucleophile (the Michael donor) on the β-carbon of the acceptor. The proposed transition state for this reaction involves a ternary complex consisting of the zinc(II) perchlorate, the Michael acceptor, and the Michael donor. The formation of this organized molecular assembly effectively lowers the activation energy of the reaction when compared to the uncatalyzed pathway. The precise geometry of this transition state can also exert a significant influence on the stereochemical outcome of the reaction, a subject of considerable interest in the field of asymmetric catalysis.
Comparative Analysis of Catalytic Efficiency Across Metal Perchlorates and Zinc Salts
To gain a comprehensive understanding of the factors influencing its catalytic activity, the efficiency of zinc(II) perchlorate is often benchmarked against other metal perchlorates and various zinc salts. This comparative analysis helps to elucidate the distinct roles of the metal cation and the counter-anion in the catalytic process.
Comparison with other metal perchlorates:
A primary determinant of the catalytic activity of a metal ion is its Lewis acidity. For a given anion such as perchlorate, the Lewis acidity generally increases with the charge density of the metal ion. Consequently, metal perchlorates with smaller ionic radii and/or higher charges, including magnesium perchlorate (Mg(ClO₄)₂), lithium perchlorate (LiClO₄), and scandium perchlorate (Sc(ClO₃)₃), are frequently compared with zinc perchlorate. In numerous organic reactions, these metal perchlorates have been observed to exhibit catalytic activity that is comparable to, and in some cases superior to, that of zinc perchlorate, owing to their strong Lewis acidic character. However, the choice of the optimal catalyst is often specific to the reaction, with factors such as the nature of the substrate and the reaction conditions playing a pivotal role.
Comparison with other zinc salts:
When comparing zinc perchlorate with other zinc salts like zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), zinc iodide (ZnI₂), and zinc triflate (Zn(OTf)₂), the influence of the anion becomes paramount. The perchlorate anion is recognized as being very weakly coordinating. In contrast, halide anions (Cl⁻, Br⁻, I⁻) are more strongly coordinating. This stronger coordination to the zinc(II) center can diminish its effective Lewis acidity, often resulting in lower catalytic activity when compared to zinc perchlorate. Zinc triflate, which features the weakly coordinating triflate anion, often demonstrates catalytic activity that is comparable to or even surpasses that of zinc perchlorate.
The following table presents a comparative overview of the catalytic efficiency of zinc perchlorate with other selected metal perchlorates and zinc salts in a representative organic transformation.
Table 2: Comparative Catalytic Efficiency in a Representative Reaction
| Catalyst | Anion Type | Relative Lewis Acidity (General Trend) | Typical Catalytic Performance |
| Zn(ClO₄)₂ | Weakly Coordinating | High | Often highly effective |
| Mg(ClO₄)₂ | Weakly Coordinating | High | Comparable or sometimes superior to Zn(ClO₄)₂ |
| LiClO₄ | Weakly Coordinating | Moderate | Often effective, but may be less active than Zn(ClO₄)₂ |
| ZnCl₂ | Coordinating | Lower than Zn(ClO₄)₂ | Generally less effective than Zn(ClO₄)₂ |
| Zn(OTf)₂ | Weakly Coordinating | High | Often comparable or superior to Zn(ClO₄)₂ |
Spectroscopic and Structural Characterization of Zinc Perchlorate Hexahydrate Systems
Vibrational Spectroscopy (Raman and FTIR) Studies
Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, serves as a powerful tool for probing the molecular vibrations within a compound. These methods provide detailed information about the bonding and structure of zinc perchlorate (B79767) hexahydrate and its solvated forms.
In aqueous solutions of zinc perchlorate, the zinc ion exists as the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. Raman spectroscopic studies have identified several key vibrational modes associated with this complex. A weak polarized band observed around 390 cm⁻¹ is assigned to the symmetric stretching vibration (ν₁) of the Zn-O bonds within the ZnO₆ octahedral core. nih.gov Additionally, two depolarized modes at approximately 270 cm⁻¹ and 214 cm⁻¹ are attributed to the ν₂ and ν₅ modes of the hexaaquazinc(II) ion, respectively, while an infrared active mode (ν₃) is found at 365 cm⁻¹. nih.gov
The formation of zinc oxide (ZnO) from precursors like zinc nitrate (B79036) hexahydrate also provides insight into Zn-O vibrational modes. FTIR spectra of ZnO nanoparticles show characteristic absorption bands in the range of 400–550 cm⁻¹, which are attributed to the stretching vibrations of the Zn-O bond. rsc.orgchalcogen.ro The exact position and shape of these bands can be influenced by factors such as particle size and morphology.
A comprehensive vibrational analysis of the [Zn(H₂O)₆]²⁺ species has been performed on the basis of Oₕ symmetry, treating the water molecules as point masses. nih.gov Theoretical calculations, including ab initio geometry optimizations and frequency calculations, have been employed to support the experimental assignments of these vibrational modes. nih.gov
| Vibrational Mode | Symmetry | Raman Shift (cm⁻¹) | Infrared Absorption (cm⁻¹) | Description |
|---|---|---|---|---|
| ν₁ | a₁g | ~390 (polarized) | - | Symmetric Zn-O stretch |
| ν₂ | e₉ | ~270 (depolarized) | - | Degenerate Zn-O stretch |
| ν₃ | f₁ᵤ | - | ~365 | Asymmetric Zn-O stretch |
| ν₅ | f₂₉ | ~214 (depolarized) | - | Degenerate O-Zn-O bend |
The spectroscopic features of zinc perchlorate solutions exhibit notable changes with variations in temperature and concentration, providing valuable information about ion-solvent and ion-ion interactions.
Proton nuclear magnetic resonance (NMR) studies of zinc perchlorate in methanol (B129727) have revealed that at low temperatures, separate resonances for methanol molecules in the primary solvation shell of the zinc ion and those in the bulk solvent can be observed. cdnsciencepub.comcdnsciencepub.com The temperature dependence of the line-widths of these signals allows for the estimation of the activation energy for the exchange of methanol molecules between the solvation shell and the bulk solvent, which has been calculated to be approximately 14 kcal/mole. cdnsciencepub.comcdnsciencepub.com
As the concentration of zinc perchlorate in methanol increases, evidence of association between the zinc and perchlorate ions becomes apparent. cdnsciencepub.comcdnsciencepub.com This is observed through changes in the chemical shifts of the hydroxyl proton resonances. cdnsciencepub.com Raman spectroscopic studies on aqueous zinc perchlorate solutions have shown that the position of the ν₁ symmetric stretching mode of the [Zn(H₂O)₆]²⁺ ion shifts to lower frequencies by about 4 cm⁻¹ as the temperature increases by 95°C. nih.gov This shift is accompanied by a broadening of the band, indicating changes in the local environment of the hydrated zinc ion. nih.gov Despite these changes, the hexaaquazinc(II) ion is considered to be thermodynamically stable over a wide range of temperatures and concentrations in perchlorate solutions. nih.gov
In highly concentrated electrolytes, such as mixtures of zinc perchlorate and sodium perchlorate in water, spectroscopic studies combined with molecular dynamics simulations have shown that perchlorate anions can penetrate the primary solvation shell of the Zn²⁺ ion. rsc.org This leads to the formation of cation-anion aggregates and a decrease in the number of free water molecules. rsc.org
X-ray Diffraction and Crystallographic Analysis
X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It has been extensively used to characterize the crystal structure of zinc perchlorate hexahydrate and its coordination complexes.
X-ray crystallographic studies have revealed a variety of coordination geometries for zinc(II) in its perchlorate complexes. In zinc perchlorate hexahydrate, Zn(ClO₄)₂·6H₂O, the crystal structure is characterized by a pseudohexagonal symmetry (space group P6₃mc) and exhibits three-component orthorhombic twinning (space group Pmn2₁). researchgate.net The zinc ion is octahedrally coordinated to six water molecules, forming the [Zn(H₂O)₆]²⁺ cation.
In other coordination complexes, the coordination environment of the zinc ion can vary depending on the nature of the ligands present. For example, in the complex [Zn(OH)(µ-ClO₄)(H₂O)₃]₂, the zinc atoms are six-coordinate in a square bipyramidal geometry, bridged by two bidentate perchlorate ligands. at.ua In another instance, the complex hexakis(isoquinoline N-oxide-κO)zinc(II) bis(perchlorate), Zn(C₉H₇NO)₆₂, features a zinc(II) ion octahedrally coordinated by six isoquinoline (B145761) N-oxide ligands. iucr.orgresearchgate.net The complex aqua(1,4,7,10-tetraazacyclododecane)zinc(II) bis(perchlorate), Zn(C₈H₂₀N₄)(H₂O)₂, exhibits a slightly distorted square-pyramidal coordination environment around the zinc ion. nih.goviucr.org
| Compound | Crystal System | Space Group | Coordination Geometry of Zn(II) | Reference |
|---|---|---|---|---|
| Zn(ClO₄)₂·6H₂O | Orthorhombic (pseudohexagonal) | Pmn2₁ (P6₃mc) | Octahedral | researchgate.net |
| [Zn(OH)(µ-ClO₄)(H₂O)₃]₂ | Monoclinic | P2₁/c | Square Bipyramidal | at.ua |
| Zn(C₉H₇NO)₆₂ | Trigonal | R | Octahedral | iucr.orgresearchgate.net |
| Zn(C₈H₂₀N₄)(H₂O)₂ | - | - | Square-pyramidal | nih.goviucr.org |
Hydrogen bonding plays a crucial role in stabilizing the crystal structures of hydrated zinc perchlorate complexes. These interactions typically involve the coordinated water molecules and the perchlorate anions. In the crystal structure of aqua(1,4,7,10-tetraazacyclododecane)zinc(II) bis(perchlorate), the complex cations are connected by intermolecular hydrogen bonding via the perchlorate anions. nih.goviucr.org Similarly, in cis-diaquabis(2,2',2''-tripyridylamine)zinc(II) bis(perchlorate), coordinated water molecules are connected to the perchlorate anions through O—H···O hydrogen bonds. nih.gov
Disorder in the crystal lattice, where certain atoms or groups of atoms occupy multiple positions, is a phenomenon observed in some zinc perchlorate complexes. This can involve the perchlorate anions or the organic ligands. For instance, in the crystal structure of aqua(1,4,7,10-tetraazacyclododecane)zinc(II) bis(perchlorate), the macrocyclic ring alternates between two conformations with equal occupancies, and one of the perchlorate anions exhibits disorder of its oxygen atoms. nih.goviucr.org
In the compound μ-tetrathioantimonato-bis[(cyclam)zinc(II)] perchlorate 0.8-hydrate, both the perchlorate anions and one of the cyclam ligands are disordered and were refined using a split model. iucr.org Similarly, in the crystal structure of cis-diaquabis(2,2',2''-tripyridylamine)zinc(II) bis(perchlorate), the displacement parameters of the perchlorate anion were large, although a disorder model did not lead to an improved refinement. nih.gov The presence of ligand disorder can influence the physical properties of the crystal and presents challenges in the refinement of the crystal structure.
Advanced Spectroscopic Techniques in Solution Studies (e.g., EXAFS, UV-Vis)
Advanced spectroscopic techniques are indispensable for elucidating the structural and electronic properties of hydrated metal ions in solution. For zinc perchlorate hexahydrate, Extended X-ray Absorption Fine Structure (EXAFS) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the coordination environment of the Zn(II) ion.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful tool for determining the local atomic structure around a specific element. In studies of aqueous zinc perchlorate solutions, EXAFS focuses on the zinc K-edge to probe the coordination sphere of the Zn(II) ion.
Research has consistently shown that in aqueous solutions, the zinc ion exists as a hexahydrated complex, [Zn(H₂O)₆]²⁺. mdpi.comnih.gov EXAFS studies have determined the Zn-O bond distances and coordination numbers, providing a precise picture of the first hydration shell. Experimental data from various studies indicate a Zn⋯O bond distance in the range of 2.05 to 2.13 Å. mdpi.com The coordination number is consistently found to be six, confirming the octahedral geometry of the hydrated zinc ion. mdpi.comnih.gov
Some studies have also investigated the second hydration shell. EXAFS results have suggested the presence of a second shell of approximately 11.2 to 12.2 oxygen atoms at an average distance of 4.10 to 4.40 Å from the central zinc ion. mdpi.com However, the contribution of the second hydration shell to the EXAFS signal can be weak and difficult to detect due to cancellation effects with other multiple-scattering signals. researchgate.net
The nature of the counter-ion can influence the solvation structure. For instance, in N,N-dimethylformamide (DMF), EXAFS analysis revealed that the coordination numbers for the Zn-S shell in the presence of sulfate (B86663) or acetate (B1210297) anions are greater than with perchlorate. acs.org This suggests that the perchlorate anion is non-coordinating, allowing for more efficient solvation of the zinc ion by the solvent molecules. acs.orgacs.org
Table 1: EXAFS Determined Structural Parameters for Hydrated Zn(II) Ion
| Parameter | Value | Reference |
|---|---|---|
| First Hydration Shell | ||
| Coordination Number (N) | 6 | mdpi.comnih.gov |
| Zn-O Bond Distance (R) | 2.05 - 2.13 Å | mdpi.com |
| Second Hydration Shell | ||
| Coordination Number (N) | ~11.2 - 12.2 | mdpi.com |
| Zn···O Distance (R) | 4.10 - 4.40 Å | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule or ion. For aqueous solutions of zinc perchlorate, the UV-Vis spectrum is primarily characterized by the absorption of the hydrated zinc ion and the perchlorate anion.
The hydrated zinc ion, [Zn(H₂O)₆]²⁺, does not exhibit significant absorption in the visible region, which is consistent with its d¹⁰ electronic configuration. However, it does show absorption in the ultraviolet region. The perchlorate ion (ClO₄⁻) itself is known to be non-coordinating and generally transparent in the near-UV and visible regions. acs.org
Studies have used UV-Vis spectroscopy to monitor reactions involving zinc perchlorate. For example, the formation of complexes between Zn(II) and other ligands can be followed by observing changes in the UV-Vis spectrum. The appearance of new absorption bands or shifts in existing bands can indicate the coordination of the ligand to the zinc ion. thaiscience.info In some cases, the interaction of the perchlorate ion with other species in solution can be detected, although this is less common due to its weak coordinating ability. nih.gov The UV-Vis spectrum of zinc sulfate heptahydrate, a related compound, shows low absorbance in the 200-400 nm range, indicating transparency in the UV region. researchgate.net
Computational Chemistry and Theoretical Modeling of Zinc Perchlorate Hexahydrate Systems
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are foundational in quantum chemistry, offering a first-principles approach to solving the electronic structure of molecules. These methods are crucial for accurately predicting the geometries and vibrational frequencies of hydrated zinc complexes.
The primary hydration shell of the zinc(II) ion in aqueous perchlorate (B79767) solution is dominated by the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. Ab initio calculations, particularly at the Hartree-Fock and second-order Møller-Plesset (MP2) levels of theory, have been employed to determine the optimized geometry and vibrational frequencies of this complex.
Geometry optimization studies consistently show that the [Zn(H₂O)₆]²⁺ complex adopts a highly symmetric structure. The global minimum energy structure corresponds to Tₕ symmetry, featuring an octahedral arrangement of the six water molecules around the central zinc ion. While the hexacoordinated Zn(H₂O)₆²⁺ is the predominant form, some studies also indicate a minor presence of a pentacoordinated Zn(H₂O)₅²⁺ complex, which is associated with the dissociative mechanism of solvent exchange around the Zn²⁺ ion. The pentacoordinated species typically exhibits a trigonal bipyramidal structure. Current time information in Los Angeles, CA, US.elsevierpure.com
Frequency calculations based on these optimized geometries predict the vibrational modes of the complex. These theoretical frequencies can be compared with experimental data from Raman and infrared spectroscopy. For the [Zn(OH₂)₆]²⁺ species, a polarized band around 390 cm⁻¹ is assigned to the symmetric ZnO₆ stretching mode (ν₁), which is a key indicator of the stable hexaaqua structure in solution. nih.gov While unscaled vibrational frequencies calculated from ab initio methods can be lower than experimental values by about 15%, applying appropriate scaling factors can reproduce the measured frequencies with good accuracy. nih.gov
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Frequency (Unscaled, cm⁻¹) |
|---|---|---|---|
| ν₁ (ZnO₆ stretch) | a₁g | 390 | ~330-340 |
| ν₂ (ZnO₆ bend) | e_g | 270 | - |
| ν₅ (ZnO₆ bend) | f₂g | 214 | - |
| ν₃ (ZnO₆ stretch) | f₁u | 365 | - |
The influence of the zinc(II) ion extends beyond the first coordination sphere. Computational studies have been performed on larger clusters, such as [Zn(H₂O)₁₈]²⁺, to model both the first and second hydration shells. nih.gov In these models, the [Zn(H₂O)₆]²⁺ core is surrounded by an additional 12 water molecules in the second shell.
These calculations reveal that the water molecules in the first hydration shell form strong hydrogen bonds with those in the second shell. This interaction is a result of the strong polarizing effect of the central Zn(II) ion. The inclusion of the second hydration shell in the calculations leads to a better agreement between theoretical and experimental values for both vibrational frequencies and thermodynamic properties. For instance, the calculated binding enthalpy for the [Zn(H₂O)₁₈]²⁺ cluster is significantly closer to the experimental single-ion hydration enthalpy of Zn(II) than the value calculated for the [Zn(H₂O)₆]²⁺ cluster alone. nih.gov The calculated ν₁ ZnO₆ mode for the [Zn(H₂O)₁₈]²⁺ cluster is 389 cm⁻¹, showing excellent agreement with the experimental value. nih.gov
| Complex | Calculated Binding Enthalpy (% of Experimental) |
|---|---|
| [Zn(H₂O)₆]²⁺ | ~64% |
| [Zn(H₂O)₁₈]²⁺ | Much closer to 100% |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of chemical reactions, including those catalyzed by zinc complexes. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to provide a detailed, step-by-step picture of the reaction pathway.
While specific DFT studies on reactions involving zinc perchlorate hexahydrate as a catalyst are specialized, the principles are well-demonstrated in related zinc-catalyzed systems. For example, DFT has been used to support the proposed mechanisms for the cycloaddition of CO₂ to epoxides catalyzed by a nitrogen-coordinated zinc single-atom catalyst. researchgate.net In such studies, calculations are used to determine the energetic profile of the reaction, including the activation energies for key steps such as epoxide ring-opening and CO₂ insertion. This allows researchers to identify the rate-determining step and understand how the catalyst facilitates the reaction. researchgate.net
In the context of hydrated zinc ions, DFT is crucial for understanding processes like ligand exchange and the role of the zinc ion as a Lewis acid catalyst. Calculations can model the de-solvation process of the hydrated zinc ion, which is often a prerequisite for substrate binding, and elucidate how the coordination of reactants to the zinc center activates them for subsequent reaction steps. researchgate.net DFT studies on various zinc complexes have shown how the choice of ligands and the coordination environment around the zinc ion influence catalytic activity, providing insights into catalyst design. nih.gov
Thermodynamic Modeling of Ionic Association
In concentrated aqueous solutions of zinc perchlorate, the assumption of complete dissociation into free ions is not entirely accurate. Instead, ion association occurs, where cations and anions form distinct chemical entities known as ion pairs. wikipedia.org Thermodynamic models are essential for quantifying the extent of this association and for accurately predicting the thermodynamic properties of these solutions.
The Pitzer equations are a widely used and rigorous framework for modeling ion interactions in electrolyte solutions up to high concentrations. wikipedia.org This model uses a virial expansion of the excess Gibbs free energy to account for interactions between ions. The equations involve specific parameters (β⁰, β¹, β², Cᵞ) that are determined from experimental data, such as osmotic coefficients or activity coefficients. wikipedia.orgwashington.edu
For zinc perchlorate, the primary association equilibrium in solution would be:
Zn²⁺(aq) + ClO₄⁻(aq) ⇌ [Zn(ClO₄)]⁺(aq)
Applications in Advanced Chemical and Material Science
Electrochemical Systems
The pursuit of safe, cost-effective, and high-density energy storage has driven research into alternatives to lithium-ion batteries. Zinc-based aqueous battery technologies are prominent candidates due to the natural abundance, low cost, and inherent safety of zinc. In this context, zinc perchlorate (B79767) hexahydrate plays a crucial role as a key electrolyte component.
Zinc perchlorate hexahydrate is utilized as a salt in aqueous electrolytes for zinc-ion batteries (ZIBs) and supercapacitors. The perchlorate anion (ClO₄⁻) is noted for its chaotropic nature and low hydration enthalpy, which can influence the structure of water and the solvation of zinc ions, thereby affecting electrochemical performance.
Research has demonstrated that zinc perchlorate-based electrolytes can enable unique functionalities. For instance, a "water-in-salt" electrolyte (WiSE) using zinc perchlorate has been employed in prototype aqueous zinc-ion batteries. In one study, a low-concentration 3 M Zn(ClO₄)₂ aqueous electrolyte exhibited excellent anti-freezing properties, maintaining a high ionic conductivity of 4.23 mS/cm at temperatures as low as -50°C. This is attributed to the ability of the ClO₄⁻ ion to disrupt the hydrogen-bond network of water, suppressing the formation of ice crystals.
Furthermore, zinc perchlorate has been used in hybrid energy storage systems. An "oversaturated gel electrolyte" containing 1 M zinc perchlorate and 10 M lithium perchlorate was developed for a hybrid Zn-Li battery, demonstrating stable cycling performance. These specialized electrolytes showcase the compound's role in expanding the operational range and performance of aqueous energy storage devices.
| System Type | Electrolyte Composition | Key Finding/Performance Metric | Reference |
|---|---|---|---|
| Low-Temperature Aqueous ZIB | 3 M Zn(ClO₄)₂ in water | Maintains high ionic conductivity (4.23 mS/cm) at -50°C. | nih.gov |
| Aqueous Zn-Graphite Dual Ion Battery | Prototype utilized a Zn(ClO₄)₂ "water-in-salt" electrolyte (WiSE). | Demonstrated the viability of ClO₄⁻ (de)intercalation as a cathode chemistry. | essentialproducts.co.za |
| Zn-Li Hybrid Ion Battery (HiB) | 1 m Zn(ClO₄)₂ + 10 m LiClO₄ - PVA gel | Achieved almost dendrite-free morphology and improved cyclic stability. | rsc.org |
The performance of zinc-based batteries is critically dependent on the stability of the zinc metal anode. fishersci.com Key challenges include the formation of dendrites (tree-like structures that can cause short circuits) and passivation (the formation of an insulating layer of zinc oxide), which reduce the battery's efficiency and lifespan. The composition of the electrolyte plays a direct role in mitigating these issues.
Electrolytes containing zinc perchlorate are studied for their ability to promote uniform, dendrite-free zinc plating and stripping. The perchlorate anion is considered a neutral medium in many electrochemical studies. However, its interaction with the zinc surface is complex; during zinc corrosion, the perchlorate ion can be reduced, representing an alternative source of hydroxide (B78521) ions that can contribute to the formation of passivating layers. Research into "water-in-salt" electrolytes, including those based on zinc perchlorate, aims to limit the availability of free water at the electrode-electrolyte interface, thereby suppressing both dendrite growth and unwanted side reactions. By enabling dendrite-free zinc deposition, these advanced electrolytes can achieve high Coulombic efficiencies, approaching 100%, which is crucial for the development of long-lasting, rechargeable zinc-based batteries. researchgate.net
Environmental Science Applications
The role of zinc perchlorate in environmental science is complex. On one hand, the perchlorate ion itself is recognized as a persistent and mobile environmental contaminant, with significant research focused on its removal from water sources. clu-in.org Technologies for perchlorate remediation include ion exchange, biological reactors, and membrane filtration. clu-in.orglabproinc.com
On the other hand, zinc perchlorate is a powerful oxidizing agent. wikipedia.org This property gives it theoretical potential for use in studies related to the oxidative degradation of organic pollutants in contaminated water. As an oxidizer, it could facilitate the breakdown of recalcitrant organic compounds. However, its application in practical water remediation is not widely documented, likely due to the significant disadvantage of introducing perchlorate, a contaminant of concern, into the water being treated. Therefore, its use in this field is largely confined to laboratory-scale research to study specific oxidative chemical pathways, rather than for direct application in environmental cleanup.
Application as a Synthetic Reagent in Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, zinc perchlorate hexahydrate serves as a specialized synthetic reagent. gfschemicals.com Zinc is an essential micronutrient, and zinc ions act as crucial cofactors or structural components in a vast number of proteins, collectively known as the "zinc proteome." nih.govresearchgate.net
Understanding the interactions between zinc ions and proteins is fundamental to cell biology. In this context, zinc perchlorate hexahydrate is used as a high-purity, water-soluble source of zinc(II) ions for in vitro studies. essentialproducts.co.za The perchlorate anion is particularly useful because it is large and weakly coordinating, meaning it is less likely to interfere with the binding of the zinc ion to the protein being studied. This allows researchers to precisely investigate the effects of zinc on protein structure, function, and stability. Such studies are vital for elucidating the mechanisms of zinc homeostasis and the roles of zinc-finger proteins and metalloenzymes in various physiological and pathological processes. nih.govnih.gov
Development of Energetic Coordination Compounds
A significant application of zinc perchlorate hexahydrate is as a precursor in the synthesis of energetic coordination compounds (ECCs). nih.gov These materials are a class of explosives and propellants where a metal center (like zinc) is coordinated to high-energy organic ligands, with an oxidizing anion (like perchlorate) completing the structure. ingentaconnect.comat.ua The combination of a fuel (the organic ligand) and an oxidizer (the perchlorate anion) within a single molecular structure can lead to materials with high energy density and specific performance characteristics.
Zinc perchlorate is reacted with various nitrogen-rich ligands to form stable yet energetic complexes. The resulting compounds are investigated for their thermal stability, sensitivity to stimuli like impact and friction, and explosive performance. nih.gov
| Compound Name/Formula | Ligand | Key Properties/Findings | Reference |
|---|---|---|---|
| Tris(carbohydrazide)zinc Perchlorate | Carbohydrazide (CHZ) | A well-studied ECC; its electrostatic discharge sensitivity and decomposition have been analyzed through computational studies. | icm.edu.plresearchgate.net |
| Zn(IMI)₄₂ | Imidazole (IMI) | Forms a tetrahedral coordination structure; thermal decomposition and kinetic parameters have been investigated. | bit.edu.cnresearchgate.net |
| {Zn(μ-atrz)₃₂·2H₂O}ₙ | trans-4,4′-azo-1,2,4-triazole (atrz) | A coordination polymer with high energy content; its crystal structure and thermal properties were characterized. | ingentaconnect.com |
| Various Zn-L-C compounds | Aliphatic amines (e.g., ethylenediamine, 1,3-diaminopropane) | Synthesized to study the effect of ligand structure on ignition temperature and mechanical sensitivity. The perchlorate versions were compared to nitrate (B79036) analogues. | nih.gov |
The research into these zinc perchlorate-based ECCs is driven by the need for new energetic materials, including lead-free primary explosives for safer and more environmentally friendly detonators. nih.gov
Future Directions and Emerging Research Avenues
Integration with Green Chemistry Principles for Sustainable Synthesis
A significant thrust in modern chemical synthesis is the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orgcuestionesdefisioterapia.comekb.eg Research into the synthesis of zinc perchlorate (B79767) and its applications is increasingly aligned with these principles. The traditional synthesis involves the reaction of zinc oxide with perchloric acid. ontosight.ai Future efforts are likely to focus on developing more environmentally benign synthetic routes.
One of the key aspects of green chemistry is the use of safer solvents and reaction conditions. Zinc perchlorate hexahydrate has been effectively used as a catalyst under solvent-free conditions, for instance, in the opening of epoxide rings by amines and thiols. researchgate.netorganic-chemistry.orgresearchgate.net This approach not only simplifies the reaction setup and purification process but also aligns with the green chemistry goal of minimizing auxiliary substances. acs.org Further research is anticipated to expand the scope of solvent-free reactions catalyzed by this compound.
Another principle of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org Zinc perchlorate hexahydrate's role as an efficient Lewis acid catalyst in various organic transformations, such as transesterification, at low catalytic loadings, exemplifies this principle in action. tubitak.gov.trresearchgate.net Future studies will likely focus on enhancing its catalytic efficiency and recyclability, further improving the "atom economy" of the reactions it facilitates. acs.org
Exploration of Novel Catalytic Pathways and Substrate Scopes
The catalytic prowess of zinc perchlorate hexahydrate is well-established, particularly in promoting reactions like the ring-opening of epoxides and transesterification. researchgate.netresearchgate.nettubitak.gov.tr It has demonstrated high efficiency compared to other metal perchlorates and zinc salts, an effect attributed to the counteranion's role in modulating the catalytic property of the zinc(II) ion. researchgate.netorganic-chemistry.org
Emerging research is focused on broadening the horizons of its catalytic applications. Scientists are exploring its potential to catalyze new types of chemical transformations and to be effective with a wider array of starting materials (substrates). For example, its use in the synthesis of cardiovascular drugs like propranolol (B1214883) and naftopidil (B1677906) highlights its applicability in creating complex and medicinally relevant molecules. researchgate.netorganic-chemistry.org The investigation into its catalytic activity for the synthesis of 2-hydroxysulfides further underscores its versatility. researchgate.net Future work will likely involve screening its catalytic activity in a broader range of organic reactions, potentially uncovering new and efficient synthetic methodologies.
The regioselectivity observed in its catalyzed reactions, where the point of chemical attack on a molecule is precisely controlled, is a subject of ongoing interest. researchgate.netorganic-chemistry.org Understanding and predicting this selectivity with different substrates will be a key area of future research, enabling more precise and efficient synthesis of desired products.
Advanced Spectroscopic and Computational Approaches for Elucidation of Complex Behaviors
To fully harness the potential of zinc perchlorate hexahydrate, a deep understanding of its behavior at a molecular level is crucial. Advanced spectroscopic techniques are being employed to study the compound and its role in chemical reactions in real-time. For instance, in situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy has been used to monitor the synthesis of metal-organic frameworks (MOFs) using zinc perchlorate as a precursor, providing clear insights into the reaction mechanism. acs.org
Computational chemistry, including ab initio calculations and Density Functional Theory (DFT), offers a powerful complementary tool. These methods can be used to model the structures of zinc-containing complexes and to understand the energetics of reaction pathways. psu.edu For example, computational studies can help elucidate the deprotonation energy of water molecules in the hydration shell of the zinc ion, which is relevant to its catalytic activity in aqueous systems. nih.gov The combination of advanced spectroscopy and computational modeling will be instrumental in unraveling the intricate details of how zinc perchlorate hexahydrate facilitates chemical reactions, paving the way for more rational and efficient use of this catalyst.
Rational Design of Tailored Zinc(II) Perchlorate-Based Materials for Specific Applications
Beyond its direct use as a catalyst, zinc perchlorate hexahydrate serves as a valuable building block for the creation of advanced materials. The "rational design" of these materials involves a deliberate and knowledge-based approach to creating structures with specific, desired properties. researchgate.netrsc.org
An exciting area of research is the use of zinc perchlorate in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. In situ studies of MOF synthesis using zinc perchlorate have provided valuable data on their formation kinetics. acs.org
Furthermore, zinc(II) complexes, which can be synthesized from zinc perchlorate, are being investigated for their fluorescent properties, leading to the development of chemosensors for detecting other metal ions. mdpi.com The design of such sensors relies on a detailed understanding of the coordination chemistry of the zinc ion.
In the field of energy storage, zinc-based batteries are gaining attention as a safer alternative to lithium-ion batteries. nih.gov Zinc perchlorate is used as an electrolyte salt in these batteries. Research is focused on designing electrolyte formulations that enhance battery performance and longevity. nih.govnih.gov The rational design of new zinc-based materials, guided by an understanding of their structure-property relationships, holds the key to unlocking novel applications in diverse fields, from sensing to energy and beyond. ontosight.aidatainsightsmarket.comacs.org
Q & A
Q. What are the optimal methods for synthesizing and handling zinc perchlorate hexahydrate in laboratory settings?
Methodological Answer:
- Synthesis: The hexahydrate form is typically obtained by recrystallization from aqueous solutions. Anhydrous zinc perchlorate cannot be produced by heating the hexahydrate due to thermal decomposition above 105–107°C. Alternative methods, such as using triethyl orthoformate as a dehydrating agent, are experimental and require vacuum drying .
- Handling: Store in inert atmospheres (e.g., argon) to prevent deliquescence. Use non-sparking tools and avoid contact with organic materials, as it is a strong oxidizer (UN 1481 classification). Personal protective equipment (PPE) including nitrile gloves, goggles, and flame-resistant lab coats is mandatory .
Q. How does zinc perchlorate hexahydrate function as a catalyst in organic synthesis?
Methodological Answer:
- Mechanism: Acts as a Lewis acid catalyst in epoxide ring-opening reactions (e.g., synthesis of 2-hydroxysulfides) and acylation of poorly nucleophilic phenols. Its high solubility in polar solvents and ability to stabilize transition states enhance reaction rates .
- Protocol: For solvent-free epoxide-thiol reactions, use 5–10 mol% catalyst at 25–60°C. Monitor reaction progress via TLC or GC-MS. Post-reaction, neutralize residual catalyst with sodium bicarbonate before extraction .
Advanced Research Questions
Q. What experimental considerations are critical when preparing zinc perchlorate hexahydrate-based electrolytes for aqueous zinc batteries?
Methodological Answer:
- Electrolyte Design: Dissolve stoichiometric Zn(ClO₄)₂·6H₂O in deionized water under nitrogen to minimize oxidation. For hydrated eutectic electrolytes (HEEs), mix with solvents like MSM (methylsulfonylmethane) at 70°C to achieve homogeneity. Molar ratios (e.g., 3.6:1.2:12 for HEE-1.2-12) significantly impact ionic conductivity and Zn²⁺ deposition stability .
- Characterization: Use electrochemical impedance spectroscopy (EIS) to assess interfacial resistance and cyclic voltammetry to evaluate Zn stripping/plating efficiency .
Q. How can researchers address contradictions in thermal stability data for zinc perchlorate hexahydrate?
Methodological Answer:
- Data Validation: Conflicting decomposition temperatures (e.g., 105–107°C vs. 262°C for anhydrous form) arise from differing hydration states and experimental conditions. Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled humidity to isolate decomposition pathways .
- Mitigation: Pre-dry samples in desiccators and standardize heating rates (e.g., 10°C/min) to ensure reproducibility .
Q. What protocols ensure safe disposal of zinc perchlorate hexahydrate waste in academic labs?
Methodological Answer:
- Waste Segregation: Collect residues in dedicated containers labeled "Strong Oxidizers." Avoid mixing with organic waste to prevent exothermic reactions.
- Neutralization: Treat aqueous waste with reducing agents (e.g., sodium sulfite) to convert perchlorate ions to chloride. Coordinate with licensed hazardous waste disposal services for incineration or landfill, adhering to local regulations (e.g., EU Directive 2008/98/EC) .
Q. What challenges arise in synthesizing anhydrous zinc perchlorate, and how can they be resolved?
Methodological Answer:
- Challenges: Direct dehydration of the hexahydrate leads to explosive decomposition. Alternative methods (e.g., triethyl orthoformate) are poorly validated and risk side reactions.
- Solutions: Use Schlenk-line techniques for moisture-free conditions. Characterize purity via XRD and FT-IR to confirm absence of hydrate peaks. Cross-validate with elemental analysis (EA) for Cl/O ratios .
Q. How does zinc perchlorate hexahydrate enhance enantioselectivity in asymmetric catalysis?
Methodological Answer:
- Coordination Chemistry: Forms chiral aqua complexes with ligands like DBFOX/Ph (4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline)), enabling stereochemical control in Diels-Alder reactions. The Zn²⁺ center stabilizes transition states via Lewis acid-base interactions .
- Optimization: Screen ligand-to-metal ratios (1:1 to 2:1) in aprotic solvents (e.g., dichloromethane). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
